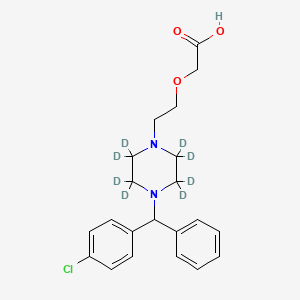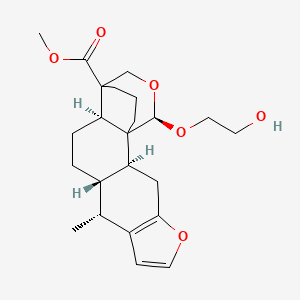
SIK1 activator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salt-inducible kinase 1 activator 1 is a compound known for its ability to enhance the phosphorylation of salt-inducible kinase 1. This compound has shown significant potential in ameliorating hyperglycemia in type 2 diabetic mice and inhibiting hepatic gluconeogenesis . Salt-inducible kinase 1 activator 1 is a promising candidate for research in various fields due to its unique properties and effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salt-inducible kinase 1 activator 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of salt-inducible kinase 1 activator 1 follows standardized protocols to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Salt-inducible kinase 1 activator 1 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity and are mediated by specific enzymes and signaling pathways .
Common Reagents and Conditions
The common reagents used in the reactions involving salt-inducible kinase 1 activator 1 include adenosine triphosphate, cyclic adenosine monophosphate, and protein kinases. The reactions typically occur under physiological conditions, such as specific pH and temperature ranges .
Major Products Formed
The major products formed from the reactions involving salt-inducible kinase 1 activator 1 include phosphorylated proteins and other metabolites that play essential roles in cellular signaling and metabolic regulation .
Applications De Recherche Scientifique
Salt-inducible kinase 1 activator 1 has a wide range of scientific research applications:
Mécanisme D'action
Salt-inducible kinase 1 activator 1 exerts its effects by enhancing the phosphorylation of salt-inducible kinase 1. This activation leads to the inhibition of hepatic gluconeogenesis and the regulation of various metabolic pathways. The molecular targets of salt-inducible kinase 1 activator 1 include protein kinases and transcriptional coactivators, which play crucial roles in cellular signaling and gene expression .
Comparaison Avec Des Composés Similaires
Salt-inducible kinase 1 activator 1 is unique compared to other similar compounds due to its specific ability to enhance the phosphorylation of salt-inducible kinase 1. Similar compounds include:
Salt-inducible kinase 2 activator: Enhances the phosphorylation of salt-inducible kinase 2 and regulates insulin signaling and gluconeogenesis.
Salt-inducible kinase 3 activator: Involved in the regulation of circadian rhythms, bone formation, and skin pigmentation.
Pan-salt-inducible kinase inhibitors: These inhibitors target multiple salt-inducible kinases and are used in the treatment of inflammatory diseases.
Salt-inducible kinase 1 activator 1 stands out due to its specific effects on salt-inducible kinase 1 and its potential therapeutic applications in metabolic disorders.
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
methyl (2S,9R,10S,13R,17S)-17-(2-hydroxyethoxy)-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |
InChI |
InChI=1S/C23H32O6/c1-14-15-4-5-19-22(20(25)26-2)7-3-8-23(19,21(29-13-22)28-11-9-24)17(15)12-18-16(14)6-10-27-18/h6,10,14-15,17,19,21,24H,3-5,7-9,11-13H2,1-2H3/t14-,15+,17+,19+,21-,22?,23?/m1/s1 |
Clé InChI |
KPHNZYDMRWKISV-DMZIABCJSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC[C@H]3C4(CCCC3([C@H]2CC5=C1C=CO5)[C@@H](OC4)OCCO)C(=O)OC |
SMILES canonique |
CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)OCCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


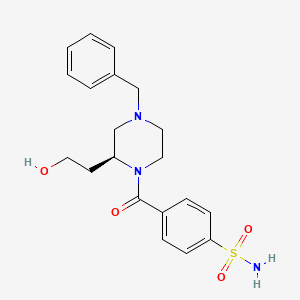

![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
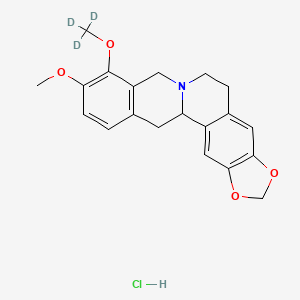

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
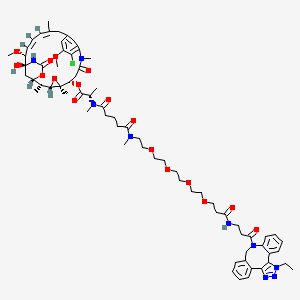

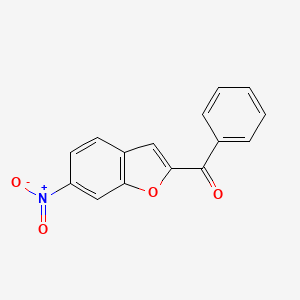
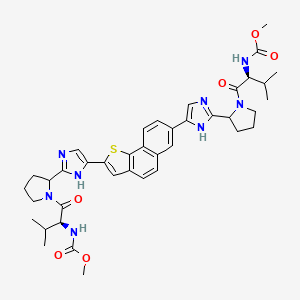
![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
